4-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo and fluoro groups could be introduced using halogenation reactions . The benzyloxy group might be introduced through a Williamson ether synthesis or a similar reaction . The cyanovinyl group could potentially be introduced through a reaction involving a cyano group and an alkene . Finally, the carboxylic acid group could be introduced through a variety of reactions, depending on the other groups present .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups on the benzene rings .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The bromo and fluoro groups could take part in substitution reactions . The benzyloxy group could participate in ether cleavage reactions . The cyanovinyl group might undergo addition reactions . The carboxylic acid group could participate in acid-base reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in water . The bromo and fluoro groups could influence the compound’s reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFNO3/c24-21-12-16(3-10-22(21)29-14-15-1-8-20(25)9-2-15)11-19(13-26)17-4-6-18(7-5-17)23(27)28/h1-12H,14H2,(H,27,28)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBJCUWLSQPWNP-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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